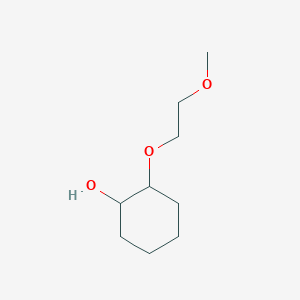
2-(2-Methoxyethoxy)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)cyclohexanol is an organic compound with the molecular formula C9H18O3 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a 2-(2-methoxyethoxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cyclohexanol typically involves the reaction of cyclohexanol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. One common method is the acid-catalyzed etherification reaction, where cyclohexanol is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions lead to various biological effects, such as antimicrobial activity and anti-inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
2-Methoxycyclohexanol: A derivative of cyclohexanol with a methoxy group.
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar chemical properties.
Uniqueness
2-(2-Methoxyethoxy)cyclohexanol is unique due to its combination of the cyclohexanol backbone with the 2-(2-methoxyethoxy) group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-10H,2-7H2,1H3 |
Clave InChI |
SDIOEJIZHVIWKM-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


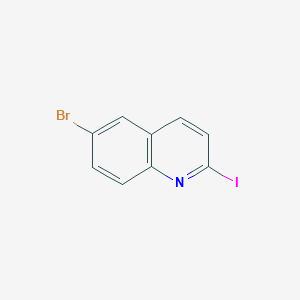

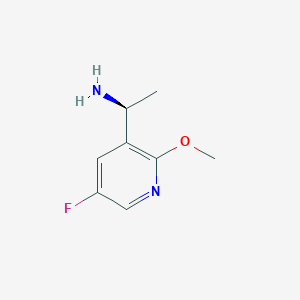
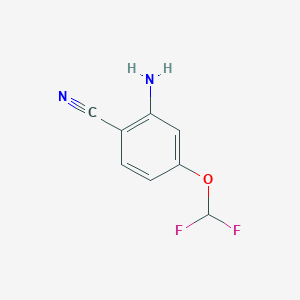

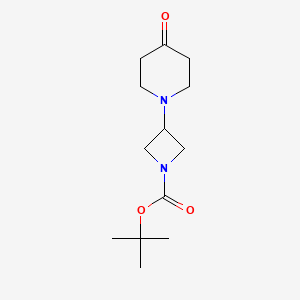
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)

![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
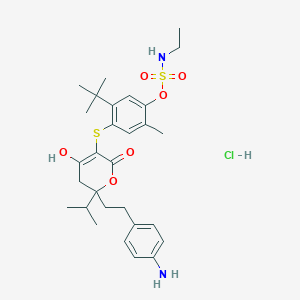

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)
